N-benzyl-2-(3,4-dichlorophenyl)acetamide
Description
N-Benzyl-2-(3,4-dichlorophenyl)acetamide is a synthetic acetamide derivative featuring a benzyl group attached to the acetamide nitrogen and a 3,4-dichlorophenyl moiety at the α-carbon. This compound has been investigated in pharmacological studies, particularly in anti-inflammatory research. In vitro assays demonstrate moderate activity, with reported values of 4.73 ± 0.15 and 4.99 ± 0.11 (likely IC₅₀ or inhibition percentages in inflammation models) . Its structure combines lipophilic aromatic groups (benzyl and dichlorophenyl) with a polar acetamide backbone, influencing its pharmacokinetic and receptor-binding properties.
Properties
IUPAC Name |
N-benzyl-2-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c16-13-7-6-12(8-14(13)17)9-15(19)18-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGWJHKVUKVVFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3,4-dichlorophenyl)acetamide typically involves the reaction of benzylamine with 3,4-dichlorophenylacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at room temperature to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reaction time, leading to efficient and consistent production of the compound. The use of automated systems also minimizes human error and enhances safety during the manufacturing process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3,4-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous medium.
Major Products Formed
Oxidation: 3,4-dichlorobenzoic acid.
Reduction: N-benzyl-2-(3,4-dichlorophenyl)ethylamine.
Substitution: N-benzyl-2-(3,4-dihydroxyphenyl)acetamide.
Scientific Research Applications
N-benzyl-2-(3,4-dichlorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues in Opioid Research
Several compounds with the 3,4-dichlorophenyl-acetamide core have been developed as opioid receptor modulators. Key examples include:
Key Observations :
- Substituent Effects: The benzyl group in the target compound contrasts with the cyclohexyl-pyrrolidine/amine moieties in U-drugs. This difference reduces opioid receptor affinity, shifting the pharmacological focus to non-opioid targets (e.g., anti-inflammatory pathways) .
- Receptor Selectivity : U-50488H exhibits κ-opioid receptor (KOR) selectivity (MOR/KOR ratio: 430), linked to dysphoric and diuretic side effects, limiting clinical utility . In contrast, the target compound’s benzyl group likely disrupts opioid receptor binding, redirecting its mechanism of action.
Chlorophenyl-Substituted Acetamides
Variations in the chlorophenyl substitution pattern significantly alter bioactivity:
Key Observations :
Heterocyclic and Sulfur-Containing Derivatives
Sulfur-based modifications introduce distinct physicochemical properties:
Key Observations :
Therapeutic Implications
- Anti-Inflammatory Potential: The target compound’s moderate activity () suggests utility in inflammation models, meriting further optimization of the benzyl and dichlorophenyl groups for enhanced potency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
